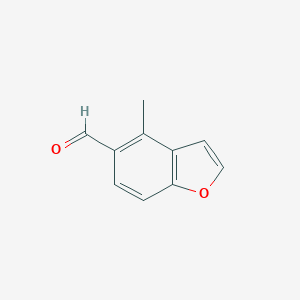
4-Methylbenzofuran-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzofurancarboxaldehyde, 4-methyl- is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofurancarboxaldehyde, 4-methyl- typically involves the formation of the benzofuran ring followed by the introduction of the carboxaldehyde and methyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. For example, the reaction of 2-hydroxybenzaldehyde with acetic anhydride can yield benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzofurancarboxaldehyde, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Benzofurancarboxylic acid, 4-methyl-.
Reduction: Formation of 5-Benzofurancarbinol, 4-methyl-.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Benzofurancarboxaldehyde, 4-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzofurancarboxaldehyde
- 3-Benzofurancarboxaldehyde
- 4-Benzofurancarboxaldehyde
Uniqueness
5-Benzofurancarboxaldehyde, 4-methyl- is unique due to the specific positioning of the methyl and carboxaldehyde groups on the benzofuran ring. This unique structure can result in distinct chemical and biological properties compared to other benzofuran derivatives .
Propriétés
Numéro CAS |
119795-37-8 |
|---|---|
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-methyl-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-6H,1H3 |
Clé InChI |
FVCWQVLSIRLJOX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1C=CO2)C=O |
SMILES canonique |
CC1=C(C=CC2=C1C=CO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















